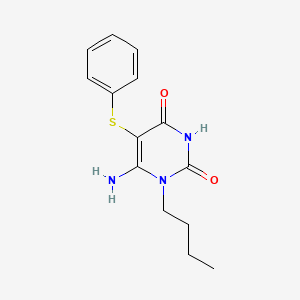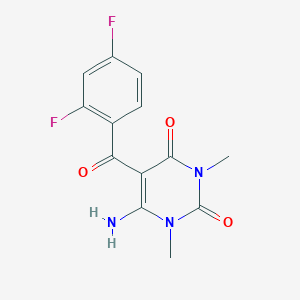![molecular formula C15H11ClO4 B10809407 [2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate](/img/structure/B10809407.png)
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate is an organic compound that features a chlorophenyl group, a furan ring, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate typically involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, forming the enone linkage between the two aromatic systems. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The enone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or DNA, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a cyano group instead of a chlorophenyl group.
3-(2-Furyl)acrylic acid: Contains a furan ring and an acrylic acid moiety.
2-(3-Chlorophenyl)acrylonitrile: Similar chlorophenyl group but with an acrylonitrile moiety.
Uniqueness
[2-(3-Chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate is unique due to the combination of its chlorophenyl and furan moieties, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C15H11ClO4 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-2-oxoethyl] 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H11ClO4/c16-12-4-1-3-11(9-12)14(17)10-20-15(18)7-6-13-5-2-8-19-13/h1-9H,10H2 |
InChI Key |
WLKJDSWSJHJIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)COC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B10809343.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-4-fluorobenzamide](/img/structure/B10809347.png)
![Propyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B10809348.png)
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 2-methylcyclopropane-1-carboxylate](/img/structure/B10809360.png)
![(4Z)-4-[(4-methoxyanilino)methylidene]-2-[(4-methoxyphenyl)methyl]isoquinoline-1,3-dione](/img/structure/B10809361.png)

![Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate](/img/structure/B10809367.png)

![{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B10809375.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B10809376.png)
![[2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B10809382.png)


![methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10809415.png)
